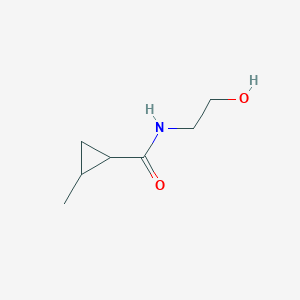
N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide is a chemical compound with a unique structure that includes a cyclopropane ring, a carboxamide group, and a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide typically involves the reaction of 2-methylcyclopropane-1-carboxylic acid with ethanolamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:
2-methylcyclopropane-1-carboxylic acid+ethanolamine→this compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-methylcyclopropane-1-carboxylic acid derivative.
Reduction: N-(2-aminoethyl)-2-methylcyclopropane-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropane ring provides structural rigidity, which can enhance binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-ethylenediamine
- N-(2-hydroxyethyl)-2-pyrrolidone
- N-(2-hydroxyethyl)-piperazine
Uniqueness
N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity and binding interactions, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H13NO2/c1-5-4-6(5)7(10)8-2-3-9/h5-6,9H,2-4H2,1H3,(H,8,10) |
InChI Key |
HBDSZFMQGKONPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















